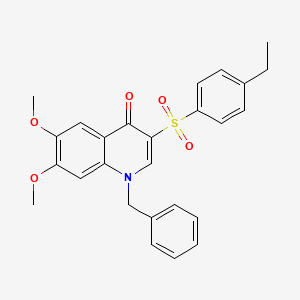

1-benzyl-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It is commonly used in scientific research due to its unique properties and potential applications.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

- Advanced Synthesis Techniques : Research demonstrates advancements in synthesis techniques for related compounds, such as the use of Pummerer-type cyclization to enhance cyclization effects through boron trifluoride diethyl etherate, offering insights into potential methods for synthesizing compounds like "1-benzyl-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one" (Saitoh et al., 2001).

- Copper-mediated Sulfonylation : The copper-mediated direct ortho C-H bond sulfonylation with sodium sulfinates, using an 8-aminoquinoline moiety as a directing group, presents a method that could potentially be applied to the synthesis of sulfone-containing quinolines (Liu et al., 2015).

Potential Therapeutic Applications

- Bioactive Molecules : A study on fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities indicates the potential for compounds with similar structural motifs to be explored for therapeutic applications (Patel et al., 2009).

Material Science and Chemical Sensing

- Fluorescent Probing : The development of a two-photon fluorescent probe for detecting DTT (dithiothreitol), utilizing a structure that includes a 1,8-naphthalimide and sulfoxide unit, exemplifies the application of complex quinoline derivatives in chemical sensing and imaging (Sun et al., 2018).

Catalysis

- Ionic Liquid Catalysis : The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives showcases the role of related compounds in catalysis and organic reactions, hinting at possible catalytic applications of sulfonyl-containing quinolines (Khaligh, 2014).

Mécanisme D'action

Target of Action

Many compounds with a quinoline structure are known to interact with DNA and enzymes involved in DNA replication and transcription . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces . The specific mode of action would depend on the exact structure and functional groups of the compound.

Biochemical Pathways

The compound might affect various biochemical pathways depending on its targets. For example, if the compound targets enzymes involved in DNA replication, it might affect the cell cycle and cell proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties such as solubility, stability, and molecular weight. For example, compounds with high solubility and stability are generally better absorbed and have higher bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits enzymes involved in DNA replication, it might result in cell cycle arrest and apoptosis .

Action Environment

The action, efficacy, and stability of the compound might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

1-benzyl-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-4-18-10-12-20(13-11-18)33(29,30)25-17-27(16-19-8-6-5-7-9-19)22-15-24(32-3)23(31-2)14-21(22)26(25)28/h5-15,17H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRMTNPLJAVAAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2532389.png)

![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide](/img/structure/B2532394.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2532396.png)

![4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine](/img/structure/B2532399.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2532407.png)

![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2532408.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/structure/B2532410.png)